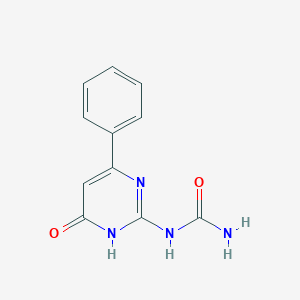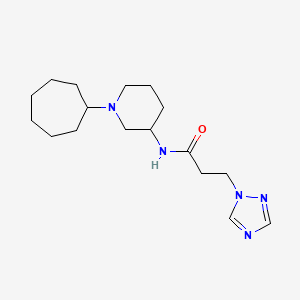![molecular formula C18H16N2O7 B6073625 Dimethyl 2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B6073625.png)
Dimethyl 2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitrophenyl group, an acetylamino group, and two ester groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate typically involves the following steps:
Nitration: The starting material, benzene-1,4-dicarboxylic acid, undergoes nitration to introduce a nitro group at the 2-position.
Acetylation: The nitro compound is then acetylated using acetic anhydride to form the acetylamino derivative.
Esterification: Finally, the acetylamino compound is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Nitration: Using a continuous flow reactor to ensure efficient nitration.
Batch Acetylation: Conducting acetylation in large batch reactors with precise temperature control.
Catalytic Esterification: Employing catalytic esterification with methanol in industrial-scale reactors to achieve high yields.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can undergo hydrolysis to form the corresponding carboxylic acids.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Sodium methoxide, methanol.
Major Products Formed:
Oxidation: 2-Amino-2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate.
Reduction: Benzene-1,4-dicarboxylic acid derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Dimethyl 2-{[(2-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can interact with enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Dimethyl terephthalate: Similar structure but lacks the nitrophenyl and acetylamino groups.
Dimethyl isophthalate: Similar structure but with different substitution patterns on the benzene ring.
Dimethyl phthalate: Similar structure but with different functional groups.
Eigenschaften
IUPAC Name |
dimethyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7/c1-26-17(22)12-7-8-13(18(23)27-2)14(9-12)19-16(21)10-11-5-3-4-6-15(11)20(24)25/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYVLGLCHUGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B6073553.png)

![5-(3,4-DIMETHOXYBENZOYL)-8-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B6073565.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6073569.png)
![methyl N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B6073577.png)
![4-[5-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6073585.png)

![5-[1-(2-ethoxyacetyl)pyrrolidin-2-yl]-N-[2-(1H-imidazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6073594.png)
![4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6073604.png)

![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(5-chloro-2-methylphenyl)propanamide](/img/structure/B6073606.png)
![methyl N-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6073615.png)
![1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea](/img/structure/B6073632.png)
